molecular formula C20H25N3O3 B2889825 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 881450-50-6

5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2889825
CAS No.: 881450-50-6
M. Wt: 355.438
InChI Key: HHVYHRAXYIOORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a 1,3-dimethylbenzimidazol-2-one core modified with a 3,4-dimethoxyphenethylaminomethyl substituent. This structure combines a heterocyclic benzimidazolone scaffold with a methoxy-rich aromatic side chain, which may confer unique physicochemical and biological properties. The 3,4-dimethoxyphenyl group is a recurring motif in bioactive molecules, often associated with enhanced lipophilicity and target binding .

Properties

IUPAC Name

5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-22-16-7-5-15(11-17(16)23(2)20(22)24)13-21-10-9-14-6-8-18(25-3)19(12-14)26-4/h5-8,11-12,21H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYHRAXYIOORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCC3=CC(=C(C=C3)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one , a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H32N2O4
  • Molecular Weight : 412.52 g/mol
  • CAS Number : 95748-23-5

The structural composition includes a benzimidazole core, which is known for its diverse biological properties. The presence of methoxy groups on the phenyl ring enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Many benzimidazole derivatives show IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

A study highlighted that derivatives with specific substitutions on the benzimidazole scaffold could effectively induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Compounds bearing a benzimidazole moiety have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis. For example:

  • Activity Against Gram-positive and Gram-negative Bacteria : Certain derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with comparative efficacy to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that modifications at specific positions significantly influence their biological activity:

  • Substituents on the Phenyl Ring : Methoxy groups enhance activity by improving solubility and interaction with biological targets.
  • Dimethyl Substitution : The presence of dimethyl groups at the 1 and 3 positions of the benzimidazole ring is crucial for maintaining potency against targeted diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzimidazole derivatives, including our compound of interest, against various cancer cell lines. The results indicated that:

  • Compound Efficacy : The tested compound exhibited an IC50 value of approximately 15 µM against MCF7 cells, indicating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The findings revealed:

  • Broad-Spectrum Activity : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one ()

  • Structure: Lacks the 3,4-dimethoxyphenethylamino substituent; instead, it has a simple amino group at position 3.
  • Key Differences : The absence of the dimethoxy-substituted side chain reduces lipophilicity and may limit interactions with hydrophobic binding pockets. This compound serves as a baseline for evaluating the pharmacological impact of the 3,4-dimethoxy substitution in the target compound.

5-[(2-Aminoethyl)amino]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one ()

  • Structure : Features a nitro group at position 6 and an ethylenediamine side chain.
  • This may reduce antioxidant capacity but enhance electrophilic interactions in enzyme inhibition .

5-{[(3-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one ()

  • Structure : Contains a single methoxy group on the phenyl ring, positioned at C3.

3,4-Dimethoxyphenyl Group

  • Role in Antioxidant Activity: Curcumin analogs with 3,4-dimethoxybenzylidene groups () exhibit potent free radical scavenging due to the electron-donating methoxy groups stabilizing phenolic radicals. The target compound’s dimethoxy side chain may similarly enhance antioxidant properties .
  • Enzyme Inhibition: In ACE inhibition studies (), the 3,4-dimethoxy substitution increased potency compared to mono-methoxy derivatives. This suggests the target compound’s side chain could improve interaction with ACE’s hydrophobic active site .

Ethylamino Linker

  • In contrast, rigid linkers (e.g., sulfonyl groups in ) may restrict binding modes.

Pharmacokinetic and Toxicity Considerations

  • Toxicity: While curcumin analogs with dimethoxy groups showed low cytotoxicity in normal cells (), benzimidazolone derivatives with nitro groups () may pose higher toxicity risks due to reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.